molecular formula C10H9NS B3152334 6-Methylsulfanylquinoline CAS No. 73420-44-7

6-Methylsulfanylquinoline

Cat. No. B3152334
CAS RN: 73420-44-7
M. Wt: 175.25 g/mol
InChI Key: RAPMRHUHGAGZEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinolines, including 6-Methylsulfanylquinoline, have been synthesized through various methods since 1879 . Recent advances in metal-free quinoline synthesis have focused on improving efficiency and yield, reducing harsh reaction conditions, and avoiding toxic reagents . Variations on traditional methods like the Skraup synthesis include microwave irradiation, ionic liquid media, and novel annulation partners .


Molecular Structure Analysis

The molecular structure of 6-Methylsulfanylquinoline can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) and mass spectrometry (MS) . These techniques can provide detailed structural characterization by breaking the intact molecular ions into key fragment ions .


Chemical Reactions Analysis

The chemical reactions involving 6-Methylsulfanylquinoline can be studied using electroanalytical tools . These tools can investigate redox-active intermediates, which are often involved in synthetic processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methylsulfanylquinoline can be analyzed using various techniques . These properties, such as hardness, topography, and hydrophilicity, are important parameters in the biological evaluation of materials .

Future Directions

The future directions for research on 6-Methylsulfanylquinoline could involve exploring its potential applications in medicinal and industrial chemistry, given the significance of the quinoline ring system . Additionally, further studies could focus on developing more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

6-methylsulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPMRHUHGAGZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902635
Record name NoName_3174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylsulfanylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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